molecular formula C8H11NO3S B1592840 2-Methoxy-4-(methylsulfonyl)aniline CAS No. 41608-73-5

2-Methoxy-4-(methylsulfonyl)aniline

Cat. No.: B1592840
CAS No.: 41608-73-5
M. Wt: 201.25 g/mol
InChI Key: FBZRMLLLOMNOLJ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(methylsulfonyl)aniline is an organic compound with the molecular formula C8H11NO3S. It is a derivative of aniline, featuring a methoxy group at the 2-position and a methylsulfonyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(methylsulfonyl)aniline can be achieved through several methods. One common approach involves the nitration of 2-methoxyaniline followed by reduction and sulfonation. The nitration step introduces a nitro group, which is then reduced to an amino group. Finally, the methylsulfonyl group is introduced through sulfonation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by sulfonation under controlled conditions. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(methylsulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and various substituted aniline derivatives .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methylsulfonyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its methoxy and methylsulfonyl groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(methylsulfonyl)aniline is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZRMLLLOMNOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624679
Record name 4-(Methanesulfonyl)-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41608-73-5
Record name 4-(Methanesulfonyl)-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-methoxy-4-(methylsulfonyl)-1-nitrobenzene (0.175 g, 0.76 mmol) and palladium on carbon (10 wt %, 0.10 g) in ethanol (10 mL) was stirred under hydrogen at one atmosphere pressure for 18 hours. The reaction was filtered through celite and concentrated to give 2-methoxy-4-(methylsulfonyl)aniline (0.15 g, 92%).
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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